9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride
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Overview
Description
9-Methyl-9-azabicyclo[331]nonan-3-ol hydrochloride is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride typically involves the reaction of 9-azabicyclo[3.3.1]nonan-3-one with a methylating agent. One common method includes the use of a ruthenium complex as a catalyst to facilitate the hydrogenation of the 9-azabicyclo[3.3.1]nonan-3-one derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic hydrogenation methods. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Reduction: Hydrogenation reactions often use ruthenium complexes as catalysts.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Scientific Research Applications
9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to carbonyl compounds through the formation of intermediate species . In medicinal applications, it may interact with serotonin receptors to exert its antiemetic effects .
Comparison with Similar Compounds
Similar Compounds
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one: A related compound with a similar bicyclic structure but different functional groups.
Granisetron: A serotonin receptor antagonist used as an antiemetic.
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A nitroxyl radical used as a catalyst in oxidation reactions.
Uniqueness
9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility in both chemical synthesis and medicinal applications sets it apart from other similar compounds.
Properties
CAS No. |
796873-58-0 |
---|---|
Molecular Formula |
C9H18ClNO |
Molecular Weight |
191.70 g/mol |
IUPAC Name |
9-methyl-9-azabicyclo[3.3.1]nonan-3-ol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-10-7-3-2-4-8(10)6-9(11)5-7;/h7-9,11H,2-6H2,1H3;1H |
InChI Key |
HIXYALRNLOELPP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCCC1CC(C2)O.Cl |
Origin of Product |
United States |
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